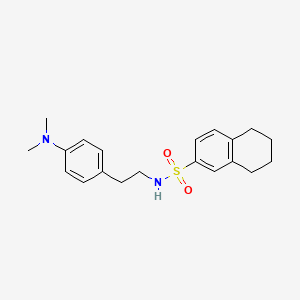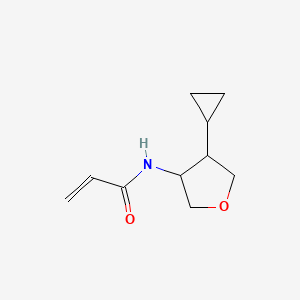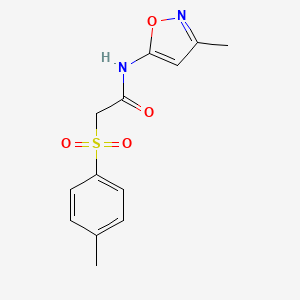
N-(4-(dimethylamino)phenethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms . Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Sulfonamides, for example, are known to undergo various reactions such as hydrolysis, acylation, and displacement .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, 2-[4-(Dimethylamino)phenyl]ethanol, a similar compound, is a crystalline powder with a melting point of 53.9 - 55.1 °C .
Wissenschaftliche Forschungsanwendungen
Fluorescence Probe Technique
A study utilized a fluorescent probe, specifically N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, to investigate the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. This approach provides a sensitive and rapid method to understand the nature of binding between parabens and proteins, highlighting the potential of sulfonamide derivatives in analyzing protein interactions (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).
Molecular Imaging and Apoptosis
Another research application is found in the development of [18F]NST732, a fluorine-18-radiolabeled analog of 2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid. This compound is part of the ApoSense family, capable of selectively targeting, binding, and accumulating within cells undergoing apoptotic cell death. This feature has implications for molecular imaging and monitoring antiapoptotic drug treatments (F. Basuli, Haitao Wu, Zhen‐Dan Shi, Bao Teng, Changhui Li, A. Sulima, Aaron B Bate, Philip Young, Mathew McMillan, G. Griffiths, 2012).
Synthetic Chemistry and Reaction Mechanisms
The oxidative dimerization of aminonaphthalenes, including derivatives similar to the compound , has been explored to produce dibenzo[a,h]phenazine and azonaphthalene derivatives. These compounds are interesting for their unique "proton sponge" properties and their potential applications in synthetic chemistry and the study of reaction mechanisms (M. Vlasenko, V. Ozeryanskii, A. F. Pozharskii, 2011).
Catalysis and Organic Synthesis
Sulfonamide derivatives have also been utilized in catalysis and organic synthesis. For example, the synthesis of tetrahydroisoquinolines, a scaffold present in various therapeutic agents, involves sulfonamide groups to facilitate specific reactions. This highlights the versatility of sulfonamide derivatives in facilitating complex synthetic processes (R. Bunce, Nicholas R. Cain, J. G. Cooper, 2012).
Magnetic Anisotropy in Coordination Chemistry
The study of cobalt(ii)-sulfonamide complexes has revealed insights into how systematic substitution on the sulfonamide ligand leads to variations in CoN4 coordination geometry. This research contributes to the understanding of magnetic anisotropy in coordination compounds, which is pivotal for designing new magnetic materials (Tao Wu, Yuan‐Qi Zhai, Yi‐Fei Deng, Wei‐Peng Chen, Tao Zhang, Yan‐Zhen Zheng, 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-22(2)19-10-7-16(8-11-19)13-14-21-25(23,24)20-12-9-17-5-3-4-6-18(17)15-20/h7-12,15,21H,3-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQGDBXCVVFVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone](/img/structure/B2871000.png)
![[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2871001.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2871005.png)
![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2871007.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2871009.png)


![4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid](/img/structure/B2871014.png)
![2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2871015.png)
![N1-isopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2871017.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2871018.png)
![4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2871020.png)
![2-(3-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2871021.png)
